3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
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Overview
Description
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the condensation of 4-trifluoromethylphenylhydrazine with 3-methyl-1H-pyrazol-5-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antitumor, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Another trifluoromethyl-substituted compound with similar chemical properties.
3-(Trifluoromethyl)pyrazole: A related pyrazole derivative with a trifluoromethyl group at a different position.
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Uniqueness
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and trifluoromethyl groups enhances its stability and activity compared to other similar compounds .
Biological Activity
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS No. 1235438-91-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₀F₃N₃
- Molecular Weight : 241.21 g/mol
- Melting Point : 104–105 °C
- Purity : ≥96%
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of pyrazole derivatives, including this compound. A notable investigation reported that derivatives with a trifluoromethyl group exhibited significant growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial activity. Furthermore, these compounds showed a reduced tendency for bacteria to develop resistance through mutation, making them promising candidates for antibiotic development .
Compound | Target Bacteria | MIC (µg/mL) | Resistance Development |
---|---|---|---|
This compound | Staphylococcus aureus | Low | Low |
Other derivatives | Enterococcus faecalis | Moderate | Low |
Anticancer Activity
The anticancer properties of this pyrazole derivative have been explored in various studies. Compounds containing the pyrazole scaffold have shown efficacy against multiple cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study highlighted that specific pyrazole derivatives led to a significant reduction in cell viability at low concentrations, suggesting their potential as anticancer agents .
Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Breast Cancer | MDA-MB-231 | 15.2 | Induction of apoptosis |
Lung Cancer | A549 | 12.7 | Cell cycle arrest |
Colorectal Cancer | HCT116 | 10.5 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to antibacterial and anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo. For example, compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating promising results comparable to established anti-inflammatory drugs like diclofenac .
Compound | Inflammatory Model | IC50 (µg/mL) |
---|---|---|
This compound | RAW264.7 macrophages | 60.56 |
Diclofenac | RAW264.7 macrophages | 54.65 |
Case Studies
A recent publication detailed the synthesis and biological evaluation of various pyrazole derivatives, including our compound of interest. The study utilized molecular modeling techniques alongside in vitro assays to assess the binding affinity of these compounds to target proteins involved in bacterial resistance and cancer progression . The findings underscored the importance of the trifluoromethyl group in enhancing biological activity.
Properties
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-10(15)17(16-7)9-4-2-8(3-5-9)11(12,13)14/h2-6H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEGJLDTIFMPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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